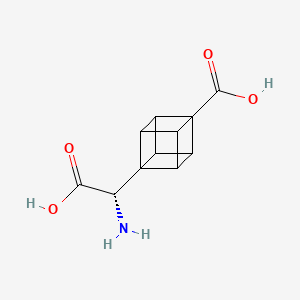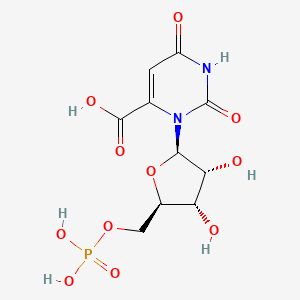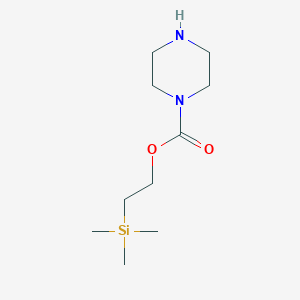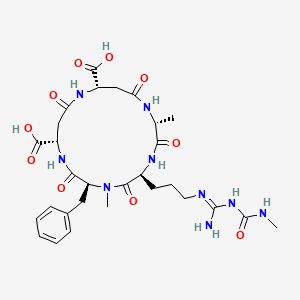
Lox-IN-3
Übersicht
Beschreibung
PXS-5505 ist ein neuartiger niedermolekularer Inhibitor, der auf Lysyloxidase-Enzyme abzielt. Lysyloxidase-Enzyme sind für die Vernetzung von Kollagen und Elastin verantwortlich, die für die strukturelle Integrität der extrazellulären Matrix entscheidend sind. PXS-5505 wird derzeit auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von fibrotischen Erkrankungen wie Myelofibrose und systemischer Sklerose untersucht .
Vorbereitungsmethoden
Die Synthese von PXS-5505 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die abschließenden Kupplungsreaktionen. Die spezifischen Syntheserouten und Reaktionsbedingungen sind proprietär und wurden im öffentlichen Bereich nicht vollständig offengelegt. Die Verbindung wird typischerweise durch eine Reihe organischer Reaktionen hergestellt, bei denen unter kontrollierten Bedingungen verschiedene Reagenzien und Katalysatoren verwendet werden .
Industrielle Produktionsverfahren für PXS-5505 würden wahrscheinlich eine Skalierung des Laborsyntheseprozesses beinhalten, um die Verbindung in größeren Mengen zu produzieren. Dies würde eine Optimierung der Reaktionsbedingungen, Reinigungsprozesse und Qualitätskontrollmaßnahmen erfordern, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
PXS-5505 unterliegt in erster Linie Reaktionen, die die Hemmung von Lysyloxidase-Enzymen beinhalten. Die Verbindung interagiert mit den aktiven Zentren dieser Enzyme und verhindert, dass sie die Vernetzung von Kollagen und Elastin katalysieren. Diese Hemmung führt zu einer Reduktion der Fibrose und einer verbesserten Gewebsfunktion .
Zu den gängigen Reagenzien und Bedingungen, die bei den Reaktionen mit PXS-5505 verwendet werden, gehören verschiedene organische Lösungsmittel, Katalysatoren und eine Temperaturregelung, um eine optimale Reaktionsleistung zu gewährleisten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise die gehemmten Formen von Lysyloxidase-Enzymen, die zu einer verminderten fibrotischen Aktivität führen .
Wissenschaftliche Forschungsanwendungen
PXS-5505 hat in verschiedenen wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Medizin und Biologie, vielversprechend gezeigt. Zu den wichtigsten Anwendungen gehören:
Behandlung der Myelofibrose: PXS-5505 wird als potenzielle Behandlung für Myelofibrose untersucht, eine Form von Knochenmarkkrebs, die durch übermäßige Fibrose gekennzeichnet ist.
Systemische Sklerose: PXS-5505 hat in Nagetiermodellen der systemischen Sklerose, einer chronischen Autoimmunerkrankung, die zu weitverbreiteter Gewebsfibrose führt, eine Wirksamkeit bei der Reduzierung der Fibrose gezeigt.
Wirkmechanismus
PXS-5505 entfaltet seine Wirkung, indem es die Aktivität von Lysyloxidase-Enzymen hemmt. Diese Enzyme sind für die oxidative Desaminierung von Lysinresten in Kollagen und Elastin verantwortlich, was zur Bildung von Quervernetzungen führt, die die extrazelluläre Matrix stabilisieren. Durch die Hemmung der Lysyloxidase-Aktivität verhindert PXS-5505 den Quervernetzungsprozess und reduziert so die Ansammlung von fibrotischem Gewebe .
Die molekularen Ziele von PXS-5505 umfassen Lysyloxidase und Lysyloxidase-ähnliche 2-Enzyme. Die Hemmung dieser Enzyme stört die normalen fibrotischen Prozesse, was zu einer verminderten Fibrose und einer verbesserten Gewebsfunktion führt .
Wirkmechanismus
PXS-5505 exerts its effects by inhibiting the activity of lysyl oxidase enzymes. These enzymes are responsible for the oxidative deamination of lysine residues in collagen and elastin, leading to the formation of cross-links that stabilize the extracellular matrix. By inhibiting lysyl oxidase activity, PXS-5505 prevents the cross-linking process, thereby reducing the accumulation of fibrotic tissue .
The molecular targets of PXS-5505 include lysyl oxidase and lysyl oxidase-like 2 enzymes. The inhibition of these enzymes disrupts the normal fibrotic processes, leading to decreased fibrosis and improved tissue function .
Vergleich Mit ähnlichen Verbindungen
PXS-5505 ist in seiner Fähigkeit, mehrere Isoformen von Lysyloxidase-Enzymen zu hemmen, einzigartig und macht es zu einem Pan-Lysyloxidase-Inhibitor. Diese breite Spektrumshemmung unterscheidet es von anderen Verbindungen, die möglicherweise nur bestimmte Isoformen von Lysyloxidase angreifen.
Ähnliche Verbindungen umfassen:
Beta-Aminopropionitril: Ein irreversibler Inhibitor der Lysyloxidase, der in der Forschung verwendet wurde, um die Rolle der Lysyloxidase bei der Fibrose zu untersuchen.
Simtuzumab: Ein monoklonaler Antikörper, der auf Lysyloxidase-ähnliche 2 abzielt und auf sein Potenzial zur Behandlung fibrotischer Erkrankungen untersucht wurde.
Pyridoxamin: Eine Verbindung, die fortgeschrittene Glykationsendprodukte hemmt und eine gewisse Lysyloxidase-Hemmaktivität gezeigt hat.
Die Fähigkeit von PXS-5505, mehrere Lysyloxidase-Isoformen zu hemmen, und seine nachgewiesene Wirksamkeit in verschiedenen präklinischen Fibrosemodellen unterstreichen sein Potenzial als neuartiger Therapeutikum für fibrotische Erkrankungen .
Eigenschaften
IUPAC Name |
(Z)-3-fluoro-4-quinolin-8-ylsulfonylbut-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c14-11(6-7-15)9-19(17,18)12-5-1-3-10-4-2-8-16-13(10)12/h1-6,8H,7,9,15H2/b11-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXXLGDTPFPYRH-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)CC(=CCN)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)C/C(=C/CN)/F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2409963-83-1 | |
| Record name | PXS-5505 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2409963831 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PXS-5505 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO94E28WYW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[6-(4-Methyl-1-piperazinyl)-1H-benzimidazol-2-yl]-2-nitrobenzenamine](/img/structure/B3182180.png)


![butanedioic acid;6-fluoro-2-[4-(morpholin-4-ylmethyl)phenyl]-N-(2-pyrrolidin-1-ylethyl)quinoline-4-carboxamide](/img/structure/B3182195.png)



